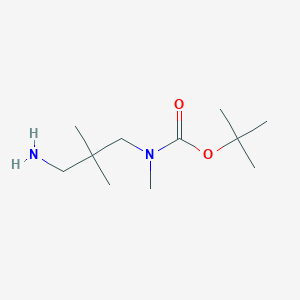![molecular formula C22H22FN7O B2401752 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-27-3](/img/structure/B2401752.png)
6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been studied for its potential as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Synthesis Analysis
The compound was synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates and the compound 5 .Molecular Structure Analysis
The compound contains a benzene ring linked to a pyridine ring through a CC or CN bond . Further structural details may require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound was synthesized through a series of reactions, including an intramolecular condensation reaction . The compound with the best acetylcholinesterase activity was found to be compound 6b .Scientific Research Applications
Heterocyclic Synthesis
- A study by Ho and Suen (2013) in the Journal of Chemistry focused on synthesizing novel derivatives incorporating a pyrimidine moiety, like the compound . This research is significant for the development of new chemical entities in pharmaceuticals and materials science (Ho & Suen, 2013).
Antipsychotic Potential
- Raviña et al. (2000) explored the synthesis of compounds with structures similar to the one , showing potential as antipsychotic agents. This study is crucial for the development of new therapeutic options for mental health disorders (Raviña et al., 2000).
Antimicrobial Activity
- Research by Yurttaş et al. (2016) in Phosphorus, Sulfur, and Silicon and the Related Elements demonstrated that compounds with a pyrimidinyl piperazin moiety exhibit significant antimicrobial activity. This highlights the compound's potential in addressing bacterial resistance (Yurttaş et al., 2016).
Anticonvulsant Properties
- Severina et al. (2021) in the Research Journal of Pharmacy and Technology discussed "Epimidin," a compound structurally related to the one , showcasing its promise as a new anticonvulsant drug. This finding is significant for neurological disorder treatments (Severina et al., 2021).
Anticancer Activity
- Abdellatif et al. (2014) in Molecules found that pyrazolo[3,4-d]pyrimidin-4-one derivatives, akin to the compound , revealed potent antitumor activity, particularly against breast adenocarcinoma. This suggests potential therapeutic applications in oncology (Abdellatif et al., 2014).
Bioactivity and Synthesis
- Nassar et al. (2016) in Medicinal Chemistry synthesized derivatives of pyrazolo pyrimidine, structurally related to the compound , and evaluated their antiproliferative activities. This research contributes to drug discovery efforts in cancer treatment (Nassar et al., 2016).
properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-31-16-8-6-15(7-9-16)25-20-17-14-24-28-21(17)27-22(26-20)30-12-10-29(11-13-30)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNUXBHGLDZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

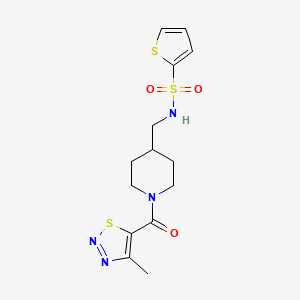
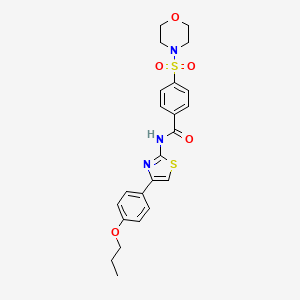
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)
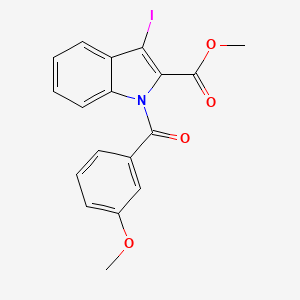
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)
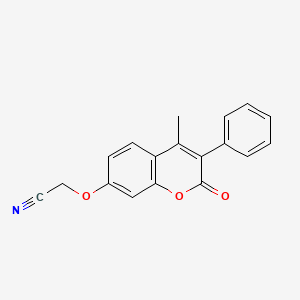
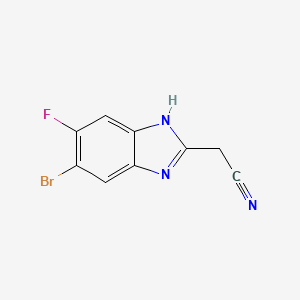
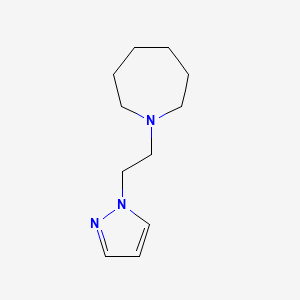
![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)
